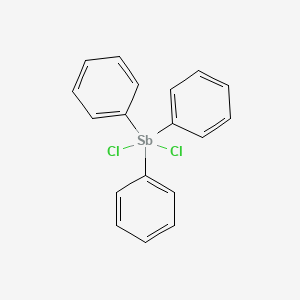

Triphenylantimony dichloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179782. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dichloro(triphenyl)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.2ClH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGPVQHGCLPCES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060483 | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Alfa Aesar MSDS] | |

| Record name | Triphenylantimony dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-31-0 | |

| Record name | Dichlorotriphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylantimony dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, dichlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorotriphenylantimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylantimony Dichloride (CAS No. 594-31-0)

Introduction

Triphenylantimony dichloride, with the CAS registry number 594-31-0, is an organoantimony(V) compound that has garnered significant interest within the scientific community. Characterized by a central antimony atom bonded to three phenyl groups and two chlorine atoms, this compound adopts a stable trigonal bipyramidal geometry. It serves as a pivotal precursor, a versatile reactant, and an efficient catalyst in a multitude of chemical transformations.[1][2] Its utility spans from fundamental organometallic synthesis to the development of novel materials and potential pharmaceutical agents.[1][3] This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, molecular structure, synthesis, reactivity, key applications, and essential safety protocols, designed for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is an air-stable, white to off-white crystalline solid under standard conditions.[1] Its stability and solubility in common organic solvents contribute to its practicality in various synthetic applications.[1] The compound's defined melting point is a key indicator of purity, a critical parameter for reproducible experimental outcomes. A summary of its key properties is presented below.

| Property | Value | References |

| CAS Number | 594-31-0 | [1] |

| Molecular Formula | C₁₈H₁₅Cl₂Sb | [1][3] |

| Molecular Weight | 423.98 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 142-145 °C | [1][4] |

| Purity | Typically ≥98.0% | [3][5] |

| Solubility | Soluble in various organic solvents, tends to dissolve better in nonpolar solvents.[1][6] Insoluble in water.[7] | [1][6][7] |

| Chemical Structure | Trigonal bipyramidal | [2] |

Molecular Structure and Spectroscopic Profile

The molecular geometry of this compound is a distorted trigonal bipyramid, a common configuration for pentacoordinate antimony(V) compounds. In this structure, the three phenyl groups typically occupy the equatorial positions to minimize steric hindrance, while the two electronegative chlorine atoms are situated in the axial positions.[2]

Caption: Trigonal bipyramidal structure of this compound.

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons of the three phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon directly bonded to antimony (ipso-carbon) appearing at a distinct chemical shift from the ortho, meta, and para carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorption bands characteristic of the phenyl groups, including C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (approx. 1400-1600 cm⁻¹). The Sb-Cl and Sb-C stretching frequencies would appear in the far-infrared region.

-

Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and antimony (¹²¹Sb and ¹²³Sb).[8][9]

Synthesis and Reactivity

The most direct and common synthesis of this compound involves the oxidative addition of chlorine to triphenylantimony(III) (also known as triphenylstibine). This reaction is efficient and proceeds with retention of the Sb-C bonds. The triphenylantimony precursor itself is typically prepared via a Grignard reaction between antimony trichloride and phenylmagnesium bromide.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Donor properties of triphenylantimony dihalides : preparation and crystal structures of Ph3SbCl2·SbCl3 and [Ph3SbCl][SbCl6] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Cas 594-31-0,this compound | lookchem [lookchem.com]

- 5. labproinc.com [labproinc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pmcorganometallix.com [pmcorganometallix.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Crystalline Architecture of Dichlorotriphenylantimony(V): A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dichlorotriphenylantimony(V), denoted as Ph₃SbCl₂, is a pentavalent organoantimony compound that has garnered significant interest due to its well-defined molecular structure and burgeoning potential in medicinal chemistry. This technical guide provides a comprehensive exploration of the crystal structure of Ph₃SbCl₂, underpinned by a detailed examination of its synthesis, single-crystal X-ray diffraction analysis, and the intricate relationship between its molecular architecture and biological activity. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this fascinating molecule.

Introduction: The Significance of Organoantimony(V) Compounds

Organoantimony(V) compounds represent a class of hypervalent molecules characterized by a central antimony atom in the +5 oxidation state.[1] Their unique electronic and structural properties have positioned them as compelling candidates for a range of applications, from catalysis to materials science.[2] In recent years, the focus has increasingly shifted towards their biomedical potential, with numerous studies highlighting their promising antitumor, antibacterial, and antiparasitic activities.[3][4]

The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure. The coordination geometry around the antimony center, the nature of the organic and inorganic ligands, and the resulting intermolecular interactions all play a pivotal role in their mechanism of action.[5] Dichlorotriphenylantimony(V) serves as a quintessential model for understanding the structure-activity relationships within this class of compounds. Its trigonal-bipyramidal geometry, a common motif for pentacoordinate species, provides a rigid scaffold that can be systematically modified to fine-tune its biological properties.[6]

This guide will dissect the crystal structure of Ph₃SbCl₂, not merely as a static arrangement of atoms, but as a dynamic blueprint that dictates its chemical behavior and therapeutic potential.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating the crystal structure of dichlorotriphenylantimony(V) begins with its meticulous synthesis and the subsequent growth of high-quality single crystals. The overall process can be conceptually divided into two key stages: the synthesis of the triphenylantimony(III) precursor and its subsequent oxidative chlorination.

Synthesis of Triphenylantimony(III) (Ph₃Sb)

Triphenylantimony(III), a stable crystalline solid, is the common starting material for the synthesis of its pentavalent derivatives. The most prevalent and reliable method for its preparation involves the Grignard reaction, where a phenylmagnesium halide is reacted with antimony trichloride.[7]

Experimental Protocol: Synthesis of Triphenylantimony(III)

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction with Antimony Trichloride: Once the Grignard reagent formation is complete, a solution of antimony trichloride in anhydrous diethyl ether is added slowly with vigorous stirring. A white precipitate will form.

-

Work-up and Isolation: The reaction mixture is then carefully poured into a mixture of ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude triphenylantimony is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[7]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Grignard reagent is highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the formation of undesired byproducts and ensure a high yield of the desired product.

-

Anhydrous Solvents: The use of anhydrous solvents is imperative as any trace of water will quench the Grignard reagent.

-

Slow Addition: The slow addition of reagents helps to control the exothermic nature of the reaction and prevent the formation of biphenyl, a common byproduct.

Synthesis of Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

The synthesis of dichlorotriphenylantimony(V) is achieved through the oxidative addition of chlorine to triphenylantimony(III).[1] This reaction proceeds readily and typically affords the product in high yield.

Experimental Protocol: Synthesis and Crystallization of Dichlorotriphenylantimony(V)

-

Dissolution: Triphenylantimony(III) is dissolved in a suitable solvent, such as carbon tetrachloride or chloroform, in a round-bottom flask.

-

Chlorination: A solution of chlorine in the same solvent is added dropwise to the triphenylantimony solution with stirring at room temperature. The reaction is monitored by the disappearance of the starting material (e.g., by TLC).

-

Isolation: Upon completion of the reaction, the solvent is partially removed under reduced pressure to induce crystallization. The resulting white crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Single-Crystal Growth: For single-crystal X-ray diffraction, high-quality crystals can be grown by slow evaporation of a saturated solution of dichlorotriphenylantimony(V) in a suitable solvent system, such as a mixture of chloroform and hexane.[8][9] Alternatively, slow cooling of a saturated solution can also yield diffraction-quality crystals.

Self-Validating System in Crystallization:

The quality of the single crystals is paramount for a successful X-ray diffraction experiment. A self-validating approach to crystallization involves:

-

Visual Inspection: Crystals should be visually inspected under a microscope for clarity, well-defined faces, and the absence of cracks or inclusions.

-

Polarized Light Microscopy: A good single crystal will exhibit uniform extinction when rotated under cross-polarized light, indicating a single crystalline domain.

-

Preliminary Diffraction: A quick preliminary X-ray diffraction measurement can confirm the crystallinity and provide an initial assessment of the diffraction quality.

The Crystal Structure of Dichlorotriphenylantimony(V): A Detailed Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[2] The crystal structure of dichlorotriphenylantimony(V) has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1122179.

Crystallographic Data

The following table summarizes the key crystallographic parameters for dichlorotriphenylantimony(V).

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅Cl₂Sb |

| Formula Weight | 423.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 17.854(4) |

| b (Å) | 9.032(2) |

| c (Å) | 10.743(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1732.1(6) |

| Z | 4 |

| Density (calculated) | 1.626 g/cm³ |

Data sourced from CCDC 1122179.

Molecular Geometry and Coordination

The single-crystal X-ray diffraction analysis reveals that dichlorotriphenylantimony(V) adopts a trigonal-bipyramidal geometry around the central antimony atom.[6] This is a common coordination geometry for pentacoordinate main group elements and is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

The three phenyl groups occupy the equatorial positions, forming a trigonal plane. The two chlorine atoms are situated in the axial positions, perpendicular to the equatorial plane.

Diagram of the Molecular Structure of Dichlorotriphenylantimony(V)

Caption: Molecular structure of Dichlorotriphenylantimony(V).

Bond Lengths and Angles

The bond lengths and angles within the dichlorotriphenylantimony(V) molecule provide further insight into its structure and bonding.

| Bond | Length (Å) | Angle | Degree (°) |

| Sb-C(equatorial) | ~2.12 | C(eq)-Sb-C(eq) | ~120 |

| Sb-Cl(axial) | ~2.46 | Cl(ax)-Sb-Cl(ax) | ~180 |

| C(eq)-Sb-Cl(ax) | ~90 |

Representative data based on CCDC 1122179 and related structures.

Key Observations:

-

Axial vs. Equatorial Bonds: As is typical for trigonal-bipyramidal structures, the axial Sb-Cl bonds are longer and weaker than the equatorial Sb-C bonds. This can be attributed to the greater repulsion experienced by the axial ligands from the equatorial bonding pairs.

-

Idealized Geometry: The bond angles are close to the idealized values of 120° for the equatorial positions and 90° for the angles between axial and equatorial positions, indicating minimal distortion from the ideal trigonal-bipyramidal geometry.[10]

Intermolecular Interactions and Crystal Packing

In the solid state, the individual molecules of dichlorotriphenylantimony(V) are packed in a highly ordered manner, stabilized by a network of weak intermolecular interactions. These interactions, while not as strong as covalent bonds, are crucial in determining the overall crystal structure and physical properties of the compound. The primary intermolecular forces at play are van der Waals interactions between the phenyl rings of adjacent molecules. There are no strong hydrogen bonding donors or acceptors in the molecule, so the packing is primarily dictated by steric considerations and the optimization of these weaker dispersive forces.

Structure-Activity Relationship: Implications for Drug Development

The well-defined trigonal-bipyramidal structure of dichlorotriphenylantimony(V) is not merely a crystallographic curiosity; it is the key to its potential as a therapeutic agent. The distinct nature of the axial and equatorial positions provides a framework for understanding and predicting its biological activity.

The Role of Axial and Equatorial Ligands

The antitumor activity of many organoantimony(V) compounds is believed to arise from their ability to interact with biological macromolecules, such as proteins and DNA.[11] The nature of both the axial and equatorial ligands significantly influences these interactions.

-

Axial Ligands as Leaving Groups: The longer and more labile Sb-Cl bonds in the axial positions are thought to be crucial for the biological activity of dichlorotriphenylantimony(V). It is hypothesized that one or both of the chloride ions can be displaced by donor atoms from biological targets, such as sulfur atoms in cysteine residues of enzymes or nitrogen atoms in the nucleobases of DNA. This covalent interaction can lead to the inhibition of enzyme function or the disruption of DNA replication, ultimately triggering apoptosis in cancer cells.[4]

-

Equatorial Ligands for Steric and Electronic Tuning: The three phenyl groups in the equatorial positions play a vital role in the overall lipophilicity and steric profile of the molecule. These properties govern its ability to cross cell membranes and access its intracellular targets. Modification of the phenyl rings with different substituents can be used to modulate these properties and potentially enhance the compound's selectivity and potency.

Workflow for Structure-Activity Relationship Studies

Caption: A workflow for investigating the structure-activity relationship of dichlorotriphenylantimony(V) analogs.

Comparison with Other Antitumor Metallodrugs

The mechanism of action of dichlorotriphenylantimony(V) is distinct from that of platinum-based anticancer drugs like cisplatin. While cisplatin forms covalent adducts with DNA, primarily at the N7 position of guanine bases, leading to a kink in the DNA structure, organoantimony(V) compounds are thought to have a more diverse range of biological targets, including enzymes. This difference in mechanism may offer a strategy to overcome the resistance that often develops to platinum-based therapies.[12]

Conclusion

The crystal structure of dichlorotriphenylantimony(V) provides a foundational understanding of its chemical and physical properties. Its well-defined trigonal-bipyramidal geometry, with distinct axial and equatorial positions, is the cornerstone for its potential applications in drug development. The lability of the axial chloride ligands, coupled with the steric and electronic influence of the equatorial phenyl groups, creates a versatile scaffold for the rational design of new and more effective antitumor agents. This technical guide has provided a comprehensive overview of the synthesis, structural characterization, and structure-activity relationships of this important organoantimony(V) compound, with the aim of empowering researchers and drug development professionals to further explore its therapeutic potential.

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. DSpace [kb.osu.edu]

- 4. Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V) complexes in different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trigonal bipyramidal molecular geometry - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trigonal Bipyramidal Molecule | Bond Angles & Shapes | Study.com [study.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Organometallic anti-tumor agents: targeting from biomolecules to dynamic bioprocesses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Lewis Acidity of Triphenylantimony Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylantimony dichloride, Ph₃SbCl₂, occupies a unique position in the landscape of Lewis acid chemistry. As a pentavalent organoantimony compound, its reactivity is governed by the electronic and steric environment of the central antimony atom. This guide provides a comprehensive technical overview of the Lewis acidic properties of Ph₃SbCl₂. We will explore its synthesis, electronic structure, and the experimental and computational evidence that defines its character as a moderate, or "latent," Lewis acid. Through detailed protocols, comparative data analysis, and explorations of its catalytic potential, this document serves as an essential resource for researchers leveraging the properties of organoantimony compounds in synthesis and catalysis.

Introduction: The Context of Pnictogen Lewis Acidity

Lewis acids, defined as electron-pair acceptors, are fundamental reagents and catalysts in modern chemistry. While the field has been historically dominated by compounds of boron (Group 13) and various transition metals, the heavier p-block elements, particularly the pnictogens (Group 15), have emerged as a fascinating class of Lewis acids. Their ability to form hypervalent complexes and the tunable nature of their acceptor orbitals offer unique opportunities in molecular recognition and catalysis.

Antimony (Sb), in its +5 oxidation state, can exhibit significant Lewis acidity. This acidity arises primarily from the presence of low-lying unoccupied molecular orbitals, often associated with the σ* orbitals of the antimony-substituent bonds. This compound (Ph₃SbCl₂) is an archetypal example of a pentacoordinate organostiborane. Its molecular structure, a trigonal bipyramid with the two chlorine atoms in axial positions, provides a framework for understanding its acceptor capabilities. However, unlike the potent Lewis superacid antimony pentafluoride (SbF₅), the Lewis acidity of Ph₃SbCl₂ is tempered by the presence of three phenyl groups, making it a more nuanced and selective chemical tool. This guide will dissect the factors that govern this "latent" acidity and provide the technical details necessary for its application.

Synthesis and Structural Characterization

The foundation of understanding any chemical reagent is its preparation and fundamental structure. Ph₃SbCl₂ is a stable, crystalline solid that can be readily synthesized in the laboratory.

Synthesis of this compound

This compound is most commonly prepared by the oxidative chlorination of triphenylstibine (Ph₃Sb). The triphenylstibine precursor itself can be synthesized via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.

Experimental Protocol: Synthesis of Triphenylstibine (Ph₃Sb)

This two-step procedure is adapted from the robust methods published in Organic Syntheses.

Step 1: Preparation of Phenylmagnesium Bromide

-

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 40 g (1.65 gram-atoms) of magnesium turnings.

-

Add 200 mL of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 260 g (1.65 moles) of dry bromobenzene in 800 mL of anhydrous diethyl ether. Add approximately 100 mL of this solution to the magnesium.

-

Once the reaction initiates (indicated by cloudiness and gentle boiling), add an additional 200 mL of anhydrous ether to moderate the reaction.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux (approximately 2 hours).

-

After the addition is complete, continue to stir the mixture until the reaction subsides.

Step 2: Formation of Triphenylstibine

-

Prepare a solution of 114 g (0.5 mole) of freshly distilled antimony trichloride in 300 mL of anhydrous diethyl ether.

-

Slowly add the antimony trichloride solution from the dropping funnel to the vigorously stirred Grignard reagent. The rate of addition should be controlled to maintain a manageable reflux.

-

After the addition is complete (1-2 hours), heat the mixture on a steam bath for an additional hour.

-

Allow the reaction mixture to cool to room temperature. Pour it slowly and with vigorous stirring into a beaker containing 1 L of crushed ice and water.

-

Filter the resulting mixture through a Büchner funnel. Extract the solid residue with three 100-mL portions of diethyl ether.

-

Separate the aqueous layer from the combined ether filtrates and extract it twice more with 200-mL portions of ether.

-

Combine all ether extracts and dry over anhydrous calcium chloride.

-

Filter off the drying agent and remove the ether by distillation from a steam bath.

-

The crude triphenylstibine is purified by recrystallization from approximately 200 mL of hot methanol or petroleum ether to yield colorless prisms (Melting Point: 52-54 °C).[1][2]

This procedure involves the direct chlorination of the synthesized triphenylstibine.

-

Dissolve triphenylstibine (10.0 g, 28.3 mmol) in 150 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly bubble chlorine gas (Cl₂) through the solution with stirring. Alternatively, a solution of chlorine in the same solvent can be added dropwise. The reaction is exothermic.

-

Monitor the reaction by observing the disappearance of the starting material. The addition of chlorine is stopped upon the formation of a persistent pale yellow color, indicating a slight excess of chlorine.

-

The product, this compound, will precipitate from the solution as a white solid.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary. Ph₃SbCl₂ presents as an off-white crystalline powder with a melting point of 143-145 °C.[3]

Molecular Structure

The solid-state structure of Ph₃SbCl₂ has been confirmed by single-crystal X-ray diffraction. The molecule adopts a nearly ideal trigonal bipyramidal (TBP) geometry.

-

Coordination: The central antimony atom is pentacoordinate.

-

Positions: The three phenyl groups occupy the equatorial positions, with C-Sb-C angles close to 120°. The two chlorine atoms occupy the axial positions, with the Cl-Sb-Cl angle approaching 180°.

-

Significance: This TBP geometry is crucial for understanding its Lewis acidity. The primary sites for Lewis base interaction are the axial positions, which would lead to a hexacoordinate, octahedral-like geometry in the resulting adduct.

The Electronic Basis of Lewis Acidity

The Lewis acidity of Ph₃SbCl₂ is not immediately obvious from its stable, pentacoordinate structure. Unlike trigonal planar boranes with a formally vacant p-orbital, the acidity of stiboranes is more subtle and is rooted in the nature of their molecular orbitals.

The Role of the Lowest Unoccupied Molecular Orbital (LUMO)

The acceptor capability of a Lewis acid is intrinsically linked to its Lowest Unoccupied Molecular Orbital (LUMO). In pentacoordinate pnictogen halides, the LUMO is typically a σ-antibonding (σ*) orbital associated with the axial bonds.

For Ph₃SbCl₂, the LUMO is primarily composed of the σ* orbital of the axial Sb-Cl bonds. A Lewis base (electron donor) interacts with the antimony center by donating its lone pair of electrons into this low-lying σ*(Sb-Cl) orbital. This interaction leads to the formation of a new bond and a corresponding lengthening and weakening of the existing Sb-Cl bonds.

The energy of this LUMO determines the strength of the Lewis acid. Factors that lower the energy of the σ*(Sb-Cl) orbital will enhance Lewis acidity. These include:

-

Electronegativity of Axial Substituents: More electronegative axial substituents (like fluorine) lower the energy of the σ* orbital, making the compound a stronger Lewis acid.

-

Geometric Strain: Forcing the molecule into a geometry that destabilizes the ground state can raise the energy of occupied orbitals and effectively lower the HOMO-LUMO gap, enhancing its acceptor properties. This is a key reason why geometrically constrained stiboranes exhibit significantly higher Lewis acidity than the relatively flexible Ph₃SbCl₂.[4]

Caption: Interaction of a Lewis base with the σ* LUMO of Ph₃SbCl₂.

Experimental Quantification of Lewis Acidity

While theoretical models provide a basis for understanding Lewis acidity, experimental quantification is essential for practical application and comparison. Several methods are employed, with NMR spectroscopy being particularly powerful.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species in solution.[5] It utilizes a probe molecule, typically a phosphine oxide like triphenylphosphine oxide (Ph₃PO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.

-

Principle: The oxygen atom of Ph₃PO is a Lewis base. When it coordinates to a Lewis acid, electron density is drawn away from the oxygen and, inductively, from the phosphorus atom. This deshielding of the phosphorus nucleus results in a downfield shift (a more positive δ value) in the ³¹P NMR spectrum.

-

Measurement: The Lewis acidity is quantified by the change in chemical shift (Δδ), where Δδ = δ(adduct) - δ(free Ph₃PO). A larger Δδ value indicates a stronger Lewis acid.

For this compound, the measured Δδ value is relatively small, confirming its status as a weak Lewis acid.

| Compound | Lewis Base | Solvent | δ (free base) [ppm] | δ (adduct) [ppm] | Δδ [ppm] | Reference |

| Ph₃SbCl₂ | Ph₃PO | CDCl₃ | 29.4 | 30.6 | 1.2 | [4] |

| Mes₃SbCl₂ | Ph₃PO | CDCl₃ | 29.4 | 29.9 | 0.5 | [4] |

| Geometrically Constrained Stiborane¹ | Ph₃PO | CDCl₃ | 29.4 | 34.3 | 5.9 | [4] |

| B(C₆F₅)₃ | Et₃PO | CD₂Cl₂ | 41.0 | 80.3 | 39.3 | [6] |

| SbCl₅ | Et₃PO | 1,2-DCE | 41.0 | 86.1 | 45.1 | [5] |

¹ 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole

This data clearly illustrates the "latent" nature of Ph₃SbCl₂'s Lewis acidity. It is stronger than the sterically hindered trimesitylantimony dichloride (Mes₃SbCl₂) but significantly weaker than both the classic strong Lewis acid B(C₆F₅)₃ and the inorganic parent SbCl₅. The geometrically constrained stiborane, which is structurally similar but forced into a more reactive conformation, shows a nearly 5-fold increase in Lewis acidity as measured by this method.[4]

This protocol is adapted from the study of geometrically constrained stiboranes.[4]

-

Prepare separate stock solutions of this compound (e.g., 10 mg, 24 µmol) and triphenylphosphine oxide (Ph₃PO) (e.g., 7.0 mg, 25 µmol) in a deuterated solvent such as CDCl₃ or CD₂Cl₂ (e.g., 1 mL).

-

Acquire a ³¹P{¹H} NMR spectrum of the free Ph₃PO solution to determine its chemical shift (δ_free).

-

In a separate NMR tube, mix the solutions of Ph₃SbCl₂ and Ph₃PO in a 1:1 molar ratio.

-

Acquire a ³¹P{¹H} NMR spectrum of the mixture. The new resonance corresponds to the Lewis acid-base adduct in equilibrium with any free components.

-

Calculate the change in chemical shift: Δδ = δ_adduct - δ_free.

-

Ensure a sufficient number of scans (e.g., 512) are averaged to obtain a high-quality spectrum, especially when the interaction is weak.

Caption: Workflow for the Gutmann-Beckett method.

Fluoride Ion Affinity (FIA)

Another important metric for quantifying Lewis acidity is the calculated gas-phase Fluoride Ion Affinity (FIA). This value represents the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.

LA(gas) + F⁻(gas) → [LA-F]⁻(gas)

Catalytic Applications: A Consequence of Moderate Acidity

The moderate Lewis acidity of Ph₃SbCl₂ defines its role in catalysis. It is generally not potent enough to catalyze reactions requiring very strong electrophilic activation. However, this can be an advantage, as it may offer greater selectivity and functional group tolerance compared to aggressive Lewis acids like AlCl₃ or SbCl₅.

A clear demonstration of its catalytic potential (and limitations) is seen in the transfer hydrogenation of imines using Hantzsch ester as a hydrogen source.[4]

| Catalyst (5 mol%) | Substrate | Time | Conversion (%) |

| Ph₃SbCl₂ | 2-Phenylquinoline | 6 h | 15 |

| Geometrically Constrained Stiborane | 2-Phenylquinoline | 6 h | 65 |

| No Catalyst | 2-Phenylquinoline | 6 h | < 5 |

| Ph₃SbCl₂ | N-Benzylideneaniline | 10 min | 89 |

| Geometrically Constrained Stiborane | N-Benzylideneaniline | 10 min | 100 |

| No Catalyst | N-Benzylideneaniline | 10 min | 34 |

In these reactions, the antimony center is proposed to act as a Lewis acid, activating the imine substrate by coordinating to the nitrogen atom. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to hydride transfer from the Hantzsch ester.

The data shows that while Ph₃SbCl₂ does catalyze the reaction, providing significantly higher conversion than the uncatalyzed background reaction, it is substantially outperformed by its more Lewis acidic, geometrically constrained counterpart.[4] This highlights a key principle: the catalytic efficacy of these compounds is directly linked to their experimentally and computationally determined Lewis acidity. Other reported catalytic applications include the regioselective cycloaddition of aziridines and the reaction of epoxides with carbon dioxide.[3]

Conclusion and Outlook

This compound serves as a benchmark compound in the study of pnictogen Lewis acidity. Its synthesis is straightforward, and its trigonal bipyramidal structure is well-established. Experimental and computational data converge to classify it as a relatively weak or "latent" Lewis acid. The Gutmann-Beckett method reveals a modest ³¹P NMR shift of Δδ = 1.2 ppm for its Ph₃PO adduct, and computational studies show a fluoride ion affinity of 257.2 kJ/mol.

This moderate acidity is a direct consequence of its flexible, unconstrained geometry, which contrasts sharply with structurally rigid analogs that exhibit significantly enhanced Lewis acidity and catalytic activity. While not a powerful catalyst for demanding transformations, its mildness can be advantageous, and it remains a valuable tool for synthesizing other organoantimony compounds and for fundamental studies in coordination chemistry.[3][4][7] The principles elucidated through the study of Ph₃SbCl₂—namely, the role of the σ* LUMO and the profound effect of geometric constraints—provide a robust framework for the rational design of next-generation pnictogen-based Lewis acids for applications in catalysis and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 3. Cas 594-31-0,this compound | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Monoclinic polymorph of chlorido(dimethyl sulfoxide-κO)triphenyltin(IV) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Geometry of Dichlorotriphenylantimony(V)

This guide offers a comprehensive exploration of the molecular geometry of dichlorotriphenylantimony(V) (Ph₃SbCl₂), a pentavalent organoantimony compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with empirical data to provide a holistic understanding of the molecule's three-dimensional structure and the analytical techniques used to elucidate it.

Introduction: The Significance of Molecular Geometry

The precise spatial arrangement of atoms within a molecule—its geometry—is a cornerstone of its chemical identity. It dictates physical properties such as polarity and melting point, and governs chemical reactivity, intermolecular interactions, and biological activity. For organometallic compounds like dichlorotriphenylantimony(V), understanding the geometry around the central antimony atom is critical for applications ranging from catalysis to medicinal chemistry.[1][2] Ph₃SbCl₂ serves as a classic example of pentacoordination in main group chemistry, offering a clear illustration of fundamental structural principles.

Theoretical Framework: Predicting the Structure of Ph₃SbCl₂

The geometry of Ph₃SbCl₂ can be reliably predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[3] This model is predicated on the principle that electron pairs in the valence shell of a central atom arrange themselves to minimize electrostatic repulsion, thereby maximizing the distance between them.

Applying VSEPR Theory to Ph₃SbCl₂:

-

Central Atom: Antimony (Sb), a Group 15 element.

-

Valence Electrons:

-

Antimony (Sb): 5 valence electrons.

-

Phenyl groups (3 x C₆H₅): Each contributes 1 electron via the Sb-C bond, totaling 3 electrons.

-

Chlorine atoms (2 x Cl): Each contributes 1 electron via the Sb-Cl bond, totaling 2 electrons.

-

Total Valence Shell Electrons around Sb: 5 + 3 + 2 = 10 electrons.

-

-

Electron Pairs: 10 electrons constitute 5 bonding pairs. There are no lone pairs on the central antimony atom.

-

VSEPR Designation: The molecule is classified as an AX₅ type, where 'A' is the central atom and 'X' represents the five bonded ligands (three phenyl groups and two chlorine atoms).

-

Predicted Geometry: For an AX₅ system with no lone pairs, the geometry that minimizes repulsion is trigonal bipyramidal .

In this arrangement, the three phenyl groups occupy the equatorial positions, forming a trigonal plane with ideal bond angles of 120°. The two chlorine atoms are positioned at the axial sites, perpendicular to the equatorial plane, with an ideal Cl-Sb-Cl bond angle of 180°.

Synthesis and Spectroscopic Confirmation

The elucidation of molecular geometry is not merely a theoretical exercise; it requires empirical validation through synthesis and characterization. Ph₃SbCl₂ is typically synthesized via the oxidative addition of chlorine to its trivalent precursor, triphenylstibine (Ph₃Sb).

Experimental Protocol: Synthesis of Ph₃SbCl₂

This two-step protocol outlines the laboratory-scale synthesis, beginning with the preparation of the triphenylstibine precursor.

Step 1: Synthesis of Triphenylstibine (Ph₃Sb)

-

Rationale: This step utilizes a Grignard reaction, a robust method for forming carbon-metal bonds. Phenylmagnesium bromide acts as a nucleophilic source of phenyl groups to displace the chloride ions from antimony trichloride.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Slowly add a solution of antimony(III) chloride (SbCl₃) in anhydrous ether to the stirred Grignard reagent. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully hydrolyze it by pouring it over a mixture of ice and dilute hydrochloric acid.

-

Separate the ethereal layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield crude Ph₃Sb, which can be purified by recrystallization from ethanol or petroleum ether.

-

Step 2: Oxidative Chlorination to Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

-

Rationale: The trivalent antimony center in Ph₃Sb possesses a lone pair of electrons, making it susceptible to oxidation. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent that oxidizes Sb(III) to Sb(V) while providing the two chloride ligands.[4]

-

Procedure:

-

Dissolve the purified triphenylstibine (Ph₃Sb) in a suitable dry solvent, such as dichloromethane or carbon tetrachloride, in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount (1 equivalent) of sulfuryl chloride (SO₂Cl₂) dropwise to the cooled, stirred solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

The product, Ph₃SbCl₂, will precipitate from the solution as a white solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it in a vacuum desiccator. The product is typically a white to off-white crystalline solid with a melting point in the range of 142-145 °C.[1]

-

Spectroscopic Characterization

Spectroscopic methods provide crucial evidence to confirm the identity and structural features of the synthesized compound.

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of Ph₃SbCl₂ provides a molecular "fingerprint." The presence of phenyl groups is confirmed by characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C in-ring stretching bands around 1600-1400 cm⁻¹.[5] The most diagnostic feature, though less commonly reported, is the Sb-Cl stretching vibration, which is expected to appear in the far-infrared or fingerprint region (typically below 400 cm⁻¹), confirming the presence of the antimony-chlorine bonds.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: ¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. For Ph₃SbCl₂, the NMR spectra confirm the presence and integrity of the three phenyl rings.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of this region should correspond to 15 protons.

-

¹³C NMR: The spectrum will display signals for the distinct carbon environments within the phenyl groups. Typically, four signals are expected for the ipso, ortho, meta, and para carbons, confirming the symmetry of the phenyl substituents.

-

Definitive Structure: X-ray Crystallography

While VSEPR theory provides an excellent prediction and spectroscopy confirms the components, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of the molecular geometry. This technique maps the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the calculation of bond lengths and angles.

The seminal work by Hall and Sowerby definitively established the trigonal bipyramidal geometry of the Ph₃SbCl₂ moiety through X-ray diffraction analysis.[6] Subsequent studies on closely related triarylantimony dichlorides, such as tri-m-tolylantimony dichloride, have reinforced this structural motif, showing a near-perfect trigonal bipyramidal coordination at the antimony center with the two chlorine atoms occupying the axial positions.[7]

// Central Atom Sb [label="Sb", fillcolor="#34A853", fontcolor="#202124", width=0.6];

// Equatorial Phenyl Groups C1 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; C2 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5]; C3 [label="Ph", fillcolor="#F1F3F4", fontcolor="#202124", width=0.5];

// Axial Chlorine Atoms Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5];

// Dummy nodes for positioning {rank=same; C1; C2; C3;} {rank=same; Cl1; Sb; Cl2;}

// Bonds Sb -> C1 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> C2 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> C3 [label=" 2.12 Å", dir=none, color="#5F6368"]; Sb -> Cl1 [label=" 2.47 Å", dir=none, color="#5F6368"]; Sb -> Cl2 [label=" 2.47 Å", dir=none, color="#5F6368"]; } caption="Molecular Structure of Ph₃SbCl₂"

Key Structural Parameters

The following table summarizes the key bond lengths and angles for Ph₃SbCl₂ and a closely related analogue, providing quantitative insight into its trigonal bipyramidal geometry. The values for Ph₃SbCl₂ are based on the ideal geometry confirmed by crystallographic studies, with bond lengths approximated from closely related structures.

| Parameter | Ideal Value (AX₅) | Observed Value (Tri-m-tolylantimony dichloride)[7] |

| Bond Lengths | ||

| Sb-C (equatorial) | N/A | ~2.12 Å (Average) |

| Sb-Cl (axial) | N/A | 2.46 Å / 2.48 Å |

| Bond Angles | ||

| C-Sb-C (equatorial) | 120° | 119.3°, 120.3°, 120.4° |

| Cl-Sb-C (axial-equatorial) | 90° | ~88-92° |

| Cl-Sb-Cl (axial) | 180° | 177.2° |

Table 1: Comparison of ideal and experimentally observed structural parameters for a trigonal bipyramidal geometry.

The experimental data show a slight deviation from the ideal angles, with the axial Cl-Sb-Cl angle being slightly less than 180°. This minor distortion is common and can be attributed to crystal packing forces and subtle electronic effects, but the overall geometry is unambiguously trigonal bipyramidal.

Conclusion

The molecular geometry of dichlorotriphenylantimony(V) is a well-defined trigonal bipyramid. This structure is predicted by VSEPR theory for an AX₅ system and is definitively confirmed by single-crystal X-ray diffraction studies. The synthesis of Ph₃SbCl₂ via oxidative chlorination of triphenylstibine is a standard procedure, and the resulting structure can be corroborated using IR and NMR spectroscopy. The phenyl groups reside in the equatorial plane, while the more electronegative chlorine atoms occupy the axial positions. This precise and predictable geometry is fundamental to the chemistry of Ph₃SbCl₂, influencing its properties as a Lewis acid and its utility as a reagent and precursor in synthetic chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. d-nb.info [d-nb.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability Analysis of Triphenylantimony Dichloride

Abstract

Triphenylantimony dichloride (Ph₃SbCl₂) is a pentavalent organoantimony compound with significant applications in organic synthesis and catalysis.[1][2] Its utility in various chemical processes underscores the critical need to understand its thermal stability, which dictates its storage, handling, and reaction conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal properties of this compound. While specific, detailed thermal analysis data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a robust framework for data interpretation. The methodologies described herein are designed to yield a thorough understanding of the thermal decomposition pathway and kinetics of this compound, thereby ensuring its safe and effective use in research and development.

Introduction: The Significance of Thermal Stability in Organoantimony(V) Chemistry

Organoantimony(V) compounds, characterized by a central antimony atom in the +5 oxidation state, are a versatile class of organometallic reagents.[3] The presence of both antimony-carbon (Sb-C) and antimony-halogen (Sb-Cl) bonds in molecules like this compound gives rise to their unique reactivity.[1]

The thermal stability of such compounds is a cornerstone of their practical application. It influences not only their shelf-life and storage conditions but also the temperature parameters of the reactions in which they are employed. Uncontrolled thermal decomposition can lead to the formation of undesired byproducts and, in some cases, hazardous substances.[4] For drug development professionals, understanding the thermal behavior of any potential therapeutic agent or catalyst is a non-negotiable aspect of safety and efficacy assessment.

This compound is an off-white crystalline solid with a reported melting point in the range of 143-145°C.[1][2] It serves as a Lewis acid and a catalyst in various organic transformations.[1] A thorough investigation of its behavior upon heating is essential for optimizing its use and ensuring laboratory safety.

Theoretical Framework for the Thermal Decomposition of this compound

The thermal decomposition of organometallic compounds typically proceeds via the cleavage of the weakest bonds within the molecule. For this compound, the primary bonds of interest are the Sb-C and Sb-Cl bonds. The decomposition pathway is likely to involve a series of steps, potentially including:

-

Reductive Elimination: The Sb(V) center may be reduced to Sb(III) through the elimination of a phenyl group and a chlorine atom, or two chlorine atoms.

-

Homolytic Cleavage: At elevated temperatures, homolytic cleavage of the Sb-C or Sb-Cl bonds can occur, leading to the formation of radical species. These radicals can then participate in a cascade of secondary reactions.[5]

-

Stepwise Dissociation: The loss of ligands may occur in a stepwise manner, with the phenyl and chloro groups dissociating at different temperatures.

The nature of the atmosphere (inert vs. oxidative) under which the decomposition occurs will also significantly influence the final products.[6][7]

Experimental Protocols for Thermal Analysis

A comprehensive understanding of the thermal stability of this compound can be achieved through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] For the identification of decomposition products, hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are invaluable.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is ideal for determining the onset temperature of decomposition, the number of decomposition steps, and the mass of any residual material.

Experimental Protocol for TGA of this compound:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA instrument.

-

Select the desired atmosphere (e.g., high-purity nitrogen for an inert environment or air for an oxidative environment).

-

Set the gas flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol for DSC of this compound:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Select the desired atmosphere (e.g., high-purity nitrogen).

-

Set the gas flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the final decomposition temperature determined by TGA (e.g., 500°C) at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will appear as valleys.

Evolved Gas Analysis (EGA) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products of thermal decomposition, Py-GC-MS is an indispensable tool.[9] In this technique, the sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Conceptual Workflow for Py-GC-MS of this compound:

-

A small amount of the sample is placed in the pyrolyzer.

-

The sample is heated to a specific temperature corresponding to a decomposition step identified by TGA.

-

The evolved gases are swept into the gas chromatograph.

-

The components of the gas mixture are separated based on their boiling points and interactions with the GC column.

-

The separated components are introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of the decomposition products.

Data Analysis and Interpretation

TGA Data Interpretation

The TGA curve provides quantitative information about the thermal stability of this compound.

| Parameter | Description |

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. |

| Decomposition Steps | The number of distinct steps in the TGA curve, indicating a multi-stage decomposition process. |

| Mass Loss (%) | The percentage of mass lost at each decomposition step, which can be correlated with the loss of specific molecular fragments (e.g., phenyl groups, chlorine atoms). |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment, providing information about the final non-volatile decomposition product (e.g., antimony oxides in an air atmosphere). |

DSC Data Interpretation

The DSC curve reveals the energetic changes that occur as the sample is heated.

| Thermal Event | Appearance on DSC Curve | Interpretation |

| Melting | A sharp endothermic peak. | The temperature at the peak maximum corresponds to the melting point. The area under the peak is the enthalpy of fusion. |

| Decomposition | Can be endothermic or exothermic peaks, often broader than melting peaks. | Corresponds to the energy absorbed or released during bond breaking and formation in the decomposition process. |

| Glass Transition | A step-like change in the baseline. | Indicates a transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials. |

Correlating TGA and DSC Data

By overlaying the TGA and DSC curves, a comprehensive thermal profile can be constructed. For example, a mass loss event in the TGA curve that corresponds to an endothermic or exothermic peak in the DSC curve confirms that a decomposition reaction is occurring at that temperature.

Visualization of Molecular Structure and a Hypothetical Decomposition Pathway

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective application in scientific research and industrial processes. This technical guide provides a comprehensive framework for conducting such an investigation using standard thermal analysis techniques. By following the detailed experimental protocols for TGA and DSC, and by employing evolved gas analysis techniques, researchers can obtain a detailed and accurate thermal profile of this important organoantimony compound. The resulting data will not only contribute to a deeper understanding of its fundamental chemistry but also provide the necessary information for its responsible use in the development of new technologies and materials.

References

- 1. citedrive.com [citedrive.com]

- 2. particletechlabs.com [particletechlabs.com]

- 3. fpe.umd.edu [fpe.umd.edu]

- 4. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]

- 5. Item - Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 6. iitk.ac.in [iitk.ac.in]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Dichlorotriphenylantimony(V) (Ph₃SbCl₂)

Foreword: Unveiling Molecular Architecture Through Magnetic Resonance

In the landscape of modern drug development and materials science, the precise elucidation of molecular structure is paramount. For organometallic compounds such as dichlorotriphenylantimony(V) (Ph₃SbCl₂), a compound of interest for its diverse applications including in catalysis and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique.[1][2][3] This guide provides a comprehensive, in-depth exploration of the ¹H and ¹³C NMR characterization of Ph₃SbCl₂, designed for researchers, scientists, and professionals in drug development. Our focus extends beyond mere data reporting to encompass the causality behind experimental choices and the validation of protocols, ensuring a robust understanding of this powerful analytical method.

The Foundational Role of NMR in the Structural Elucidation of Ph₃SbCl₂

Dichlorotriphenylantimony(V) is a pentavalent organoantimony compound featuring a central antimony atom bonded to three phenyl rings and two chlorine atoms. Its trigonal bipyramidal geometry dictates the chemical environment of each atom, which is sensitively probed by NMR spectroscopy. ¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon skeletons of the molecule, respectively. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can confirm the compound's identity, assess its purity, and gain insights into its electronic structure.

The workflow for the NMR characterization of Ph₃SbCl₂ is a systematic process, beginning with meticulous sample preparation and culminating in detailed spectral interpretation.

Caption: A generalized workflow for the NMR analysis of Ph₃SbCl₂.

Experimental Protocol: A Self-Validating System for Reliable Data

The integrity of NMR data is fundamentally reliant on a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible results for the analysis of Ph₃SbCl₂.

2.1. Sample Preparation

-

Material Purity: Begin with a sample of Ph₃SbCl₂ of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for Ph₃SbCl₂ due to its excellent dissolving power for organometallic compounds and its well-characterized residual solvent signals.

-

Sample Concentration: Accurately weigh approximately 5-10 mg of Ph₃SbCl₂ and dissolve it in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the solid is fully dissolved to avoid issues with magnetic field homogeneity.

-

Internal Standard (Optional but Recommended): While the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm; δC ≈ 77.16 ppm) can be used for referencing, for highly accurate quantitative studies, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the solvent peak is sufficient.

2.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-2 s | 2-5 s |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

Causality Behind Parameter Choices:

-

Relaxation Delay in ¹³C NMR: A longer relaxation delay (D1) is crucial for obtaining accurate integrations for quaternary carbons, which have longer relaxation times.

-

Number of Scans in ¹³C NMR: The low natural abundance of the ¹³C isotope (1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Characterization of Ph₃SbCl₂

The ¹H NMR spectrum of Ph₃SbCl₂ is characterized by signals arising from the protons of the three phenyl rings. Due to the electronegativity of the antimony and chlorine atoms, these protons are deshielded and resonate in the aromatic region of the spectrum.

The phenyl protons of triphenylantimony(V) derivatives typically appear as complex multiplets due to second-order coupling effects. For Ph₃SbCl₂, the spectrum is expected to show two main groups of multiplets.

Expected ¹H NMR Data for Ph₃SbCl₂ in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Multiplet | 6H | ortho-Protons |

| ~ 7.4 - 7.6 | Multiplet | 9H | meta- and para-Protons |

Interpretation of the ¹H NMR Spectrum:

-

Downfield Shift of ortho-Protons: The protons in the ortho positions (adjacent to the antimony-bound carbon) are expected to be the most deshielded and resonate at the lowest field. This is due to the inductive effect of the electron-withdrawing SbCl₂ moiety.

-

Overlapping meta- and para-Protons: The protons in the meta and para positions are less affected by the antimony center and typically resonate at a slightly higher field, often as a complex, overlapping multiplet.

-

Integration: The relative integration of the signals (6:9) is a key diagnostic feature, confirming the presence of three equivalent phenyl groups.

¹³C NMR Spectral Characterization of Ph₃SbCl₂

The proton-decoupled ¹³C NMR spectrum of Ph₃SbCl₂ provides a direct count of the number of chemically distinct carbon environments. For this molecule, four signals are expected for the phenyl carbons.

Caption: Molecular structure of Ph₃SbCl₂ with labeled phenyl carbons.

Expected ¹³C NMR Data for Ph₃SbCl₂ in CDCl₃:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | ipso-Carbon (C-Sb) |

| ~ 134 - 136 | ortho-Carbons |

| ~ 131 - 133 | para-Carbon |

| ~ 128 - 130 | meta-Carbons |

Interpretation of the ¹³C NMR Spectrum:

-

ipso-Carbon: The carbon atom directly bonded to the antimony (ipso-carbon) is typically deshielded and appears at the lowest field. Its signal may be of lower intensity due to the absence of a directly attached proton and a longer relaxation time.

-

ortho-, meta-, and para-Carbons: The chemical shifts of the other phenyl carbons follow a predictable pattern based on their distance from the antimony center and the electronic effects of the SbCl₂ group. The assignments can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion: A Powerful Tool for Structural Verification

¹H and ¹³C NMR spectroscopy provide an unambiguous and detailed fingerprint of dichlorotriphenylantimony(V). By following a robust experimental protocol and understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important organometallic compound. The data presented in this guide serve as a reliable reference for scientists working with Ph₃SbCl₂ and related compounds, facilitating their research and development endeavors.

References

Infrared spectroscopy analysis of Triphenylantimony dichloride

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Triphenylantimony Dichloride

Authored by: A Senior Application Scientist

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the characterization of molecular structures. Its power lies in the principle that chemical bonds and functional groups vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For organometallic compounds such as this compound (Ph₃SbCl₂), IR spectroscopy provides invaluable insights into the bonding environment of the central metal atom, the nature of its organic ligands, and the overall molecular geometry. This guide offers a comprehensive exploration of the theoretical underpinnings and practical application of IR spectroscopy in the analysis of this important organoantimony compound.

This compound is a versatile organometallic reagent and a precursor for the synthesis of various other organoantimony compounds.[1][2] It finds applications in catalysis, polymer chemistry, and pharmaceutical development.[2][3] A thorough understanding of its vibrational properties is crucial for quality control, reaction monitoring, and fundamental research into its chemical behavior.

Molecular Structure and Symmetry of this compound

This compound adopts a trigonal bipyramidal geometry in its monomeric state.[4] In this configuration, the three phenyl (C₆H₅) groups occupy the equatorial positions, while the two chlorine atoms are situated at the axial positions. This arrangement is a consequence of Bent's rule, which predicts that more electronegative substituents prefer to occupy orbitals with less s-character (the axial positions), while more electropositive or larger groups favor orbitals with more s-character (the equatorial positions).

The point group symmetry of an isolated this compound molecule is D₃h, assuming a staggered conformation of the phenyl groups. However, in the solid state, intermolecular interactions and crystal packing forces can lead to a distortion of this idealized symmetry.[5] These structural details are fundamental to understanding the number and activity of vibrational modes in the infrared spectrum.

Caption: Trigonal bipyramidal structure of this compound.

Understanding the Vibrational Modes of this compound

The total number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C₁₈H₁₅Cl₂Sb), this results in a large number of possible vibrations. These vibrations can be broadly categorized into those associated with the phenyl ligands and those involving the central antimony atom.

A vibrational mode is considered "infrared active" if it results in a change in the net molecular dipole moment.[6][7] The fundamental types of vibrations are stretching (changes in bond length) and bending (changes in bond angle).[6][8]

Key Vibrational Modes for Ph₃SbCl₂:

-

Phenyl Group Vibrations:

-

C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

-

C-C Stretching: The aromatic ring exhibits characteristic C-C stretching modes in the 1600-1400 cm⁻¹ range.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds give rise to absorptions in the fingerprint region (below 1300 cm⁻¹).

-

-

Antimony-Carbon (Sb-C) Vibrations:

-

The stretching vibrations of the Sb-C bonds are expected at lower frequencies due to the heavier mass of the antimony atom. Studies of triphenylantimony compounds have assigned bands in the regions of 450 cm⁻¹ and 290 cm⁻¹ to Sb-C stretching modes.[4]

-

-

Antimony-Chlorine (Sb-Cl) Vibrations:

-

The Sb-Cl stretching vibrations are also found in the far-infrared region of the spectrum, typically below 400 cm⁻¹. The exact position can be influenced by the overall molecular structure and intermolecular interactions.

-

Experimental Protocol for FTIR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality infrared spectra. The following steps outline a standard procedure for the analysis of solid this compound.

Sample Preparation

Due to its solid nature, this compound can be prepared for IR analysis using one of two common methods:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry spectroscopic grade KBr to remove any adsorbed water.

-

Weigh out approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

-